An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate
An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document delves into the compound's chemical and physical properties, synthesis methodologies, spectroscopic data, and safety protocols, offering a holistic understanding for its practical application.
Introduction and Core Compound Identification
Methyl 3-cyano-4-hydroxybenzoate is a substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a methyl ester, a nitrile group, and a hydroxyl group on a benzene ring, providing multiple reactive sites for further chemical transformations.
The unequivocal identification of this compound is paramount for regulatory compliance and scientific accuracy. The Chemical Abstracts Service (CAS) has assigned the number 156001-68-2 to Methyl 3-cyano-4-hydroxybenzoate.[1][2][3] This unique identifier is crucial for database searches, procurement, and safety data sheet (SDS) referencing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3-cyano-4-hydroxybenzoate is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 156001-68-2 | [2][3] |
| Molecular Formula | C9H7NO3 | [2][3][4] |
| Molecular Weight | 177.16 g/mol | [2][4] |
| Boiling Point | 336.3°C at 760 mmHg | [2] |
| Purity | Typically ≥98% | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Synthesis Methodologies
The synthesis of Methyl 3-cyano-4-hydroxybenzoate can be approached through various routes. A prevalent and industrially relevant method involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[6][7] This approach is favored due to its efficiency and avoidance of highly toxic cyanides like cuprous cyanide in the final step.[6][7]
Two-Step Synthesis from Methyl 4-hydroxybenzoate
This synthetic pathway involves the formylation of Methyl 4-hydroxybenzoate, followed by the conversion of the formyl group to a cyano group.[6][7] The rationale behind this two-step process is to introduce the carbon atom of the cyano group in a less hazardous manner, enhancing the overall safety and scalability of the synthesis.
Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate
This initial step involves the introduction of a formyl group onto the aromatic ring of Methyl 4-hydroxybenzoate.
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Reaction: Methyl 4-hydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and triethylamine in a suitable solvent like dichloromethane.[6][8]
-
Causality: Magnesium chloride acts as a Lewis acid to activate the paraformaldehyde, facilitating the electrophilic aromatic substitution. Triethylamine serves as a base to neutralize the hydrochloric acid that is formed during the reaction.
Step 2: Preparation of Methyl 3-cyano-4-hydroxybenzoate
The second step converts the intermediate, Methyl 3-formyl-4-hydroxybenzoate, into the final product.
-
Reaction: The formyl intermediate is reacted with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to yield the nitrile.[6]
-
Causality: This conversion from a formyl group to a cyano group is an efficient and direct method suitable for large-scale production, avoiding the use of more toxic cyanating agents.[6][7]
A simplified workflow of this synthesis is depicted in the following diagram:
Caption: Two-step synthesis of Methyl 3-cyano-4-hydroxybenzoate.
Alternative Synthesis via Iodination and Cyanation
An alternative, though less common due to the use of metal cyanides, involves the iodination of Methyl 4-hydroxybenzoate followed by a cyanation reaction.
-
Iodination Reaction: Methyl 4-hydroxybenzoate is iodinated to produce Methyl 4-hydroxy-3-iodobenzoate.[1]
-
Cyanation Reaction: The resulting iodo-compound is then reacted with a cyanide source, such as a mixture of CuCN and NaCN, to introduce the cyano group.[1]
While effective, this method requires careful handling of toxic cyanide reagents.
Spectroscopic Characterization
The structural confirmation of Methyl 3-cyano-4-hydroxybenzoate relies on various spectroscopic techniques. Expected spectral data are crucial for quality control and reaction monitoring.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C=O stretch of the ester group.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 177.16 g/mol .[2]
Access to reference spectra is available through chemical databases.[9]
Safety, Handling, and Storage
Proper handling and storage of Methyl 3-cyano-4-hydroxybenzoate are critical to ensure laboratory safety.
Hazard Identification
Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[5][10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11] In case of dust generation, use a dust respirator.[11]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.[12]
-
Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][5][11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]
Applications in Research and Development
Methyl 3-cyano-4-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups allow for a wide range of chemical modifications, making it a versatile starting material for the construction of more complex molecular architectures. Its utility is noted in patents related to organic synthesis.[7]
Conclusion
This technical guide has provided a detailed overview of Methyl 3-cyano-4-hydroxybenzoate, covering its identification, properties, synthesis, characterization, and safe handling. The CAS number 156001-68-2 is the key identifier for this compound. The presented synthesis methodologies offer scalable and safer alternatives to traditional routes. By adhering to the outlined safety protocols, researchers can confidently and safely utilize this versatile chemical intermediate in their research and development endeavors.
References
- 1. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 2. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]
- 3. Methyl 3-cyano-4-hydroxybenzoate - Lead Sciences [lead-sciences.com]
- 4. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. methyl 3-cyano-4-hydroxybenzoate(156001-68-2) 1H NMR [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. synquestlabs.com [synquestlabs.com]

